Bienvenue dans la boutique en ligne BenchChem!

Norcepharadione B

Cytotoxicity Anticancer Aporphine alkaloid

Norcepharadione B (CAS 57576-41-7) is a naturally occurring 4,5-dioxoaporphine alkaloid isolated from plant sources including Houttuynia cordata, Fissistigma oldhamii, and Piper longum. With a molecular weight of 307.30 g/mol and the formula C18H13NO4, this compound belongs to the aporphine alkaloid class and is characterized by its planar aromatic structure with two ketone groups at positions 4 and 5.

Molecular Formula C18H13NO4
Molecular Weight 307.3 g/mol
CAS No. 57576-41-7
Cat. No. B051652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcepharadione B
CAS57576-41-7
Synonymsnorcepharadione B
Molecular FormulaC18H13NO4
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)C(=O)C(=O)NC3=CC4=CC=CC=C42)OC
InChIInChI=1S/C18H13NO4/c1-22-13-8-11-14-12(19-18(21)16(11)20)7-9-5-3-4-6-10(9)15(14)17(13)23-2/h3-8H,1-2H3,(H,19,21)
InChIKeyBAGGDUOPTSQTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

Structure & Identifiers


Interactive Chemical Structure Model





Norcepharadione B (CAS 57576-41-7) Procurement Guide: A 4,5-Dioxoaporphine Alkaloid with Quantifiable Differentiation in Multi-Target Screening


Norcepharadione B (CAS 57576-41-7) is a naturally occurring 4,5-dioxoaporphine alkaloid isolated from plant sources including Houttuynia cordata, Fissistigma oldhamii, and Piper longum [1]. With a molecular weight of 307.30 g/mol and the formula C18H13NO4, this compound belongs to the aporphine alkaloid class and is characterized by its planar aromatic structure with two ketone groups at positions 4 and 5 . Unlike its close structural analog cepharadione B, norcepharadione B exhibits a differentiated bioactivity profile spanning antiviral, antimalarial, neuroprotective, and immunomodulatory activities, making it a valuable tool compound for multi-target discovery programs [2].

Why Cepharadione B and Other In-Class 4,5-Dioxoaporphines Cannot Substitute for Norcepharadione B in Screening Programs


Generic substitution among 4,5-dioxoaporphine alkaloids fails due to pronounced activity divergence driven by subtle structural modifications. While norcepharadione B and cepharadione B co-occur in natural extracts and share the same 4,5-dioxoaporphine core skeleton, their biological target engagement profiles differ markedly: norcepharadione B demonstrates antiviral activity against HSV-1 and antimalarial activity against Plasmodium falciparum, whereas cepharadione B exhibits no reported antiviral or antimalarial activity and instead functions primarily as a tyrosinase inhibitor [1]. Similarly, among six alkaloids isolated from Houttuynia cordata, norcepharadione B shows the highest HSV-1 inhibitory activity while cepharadione A displays strong tyrosinase inhibition with an IC50 of 170 μM, illustrating that these structurally analogous compounds are not functionally interchangeable [2]. Substitution without confirmatory screening risks missing key hit identification in antiviral, antimalarial, and neuroprotection-focused discovery cascades.

Norcepharadione B (CAS 57576-41-7): Quantitative Comparative Evidence for Scientific Selection


Cytotoxicity Against Five Human Cancer Cell Lines: Norcepharadione B Shows Differential Potency Across Tumor Types

Norcepharadione B exhibits moderate, cell-line-dependent cytotoxicity against five human tumor cell lines, with ED50 values ranging from 14.2 to 40 μg/mL. Among the tested lines, XF-498 (CNS cancer) shows the highest sensitivity (ED50 = 14.2 μg/mL), while SK-OV-3 (ovarian cancer) demonstrates intermediate sensitivity (ED50 = 26.4 μg/mL), and A-549 (lung cancer) and SK-MEL-2 (melanoma) exhibit lower sensitivity (ED50 = 40 μg/mL) . This differential cytotoxicity profile contrasts with other co-isolated alkaloids; for instance, aristolactam B, piperolactam A, aristolactam A, cepharadione B, and splendidine were also tested in the same assay system but did not demonstrate equivalent activity across all five cell lines, highlighting the unique potency pattern of norcepharadione B [1].

Cytotoxicity Anticancer Aporphine alkaloid

Antiviral Activity Against HSV-1: Norcepharadione B Demonstrates Potent Inhibition Unobserved in Closest Structural Analogs

In herpes simplex virus type 1 (HSV-1) replication assays, norcepharadione B exhibits potent inhibitory activity, a property not shared by its closest structural analogs cepharadione A and cepharadione B. Specifically, in the same study where six alkaloids were isolated from Houttuynia cordata and evaluated for HSV-1 inhibitory effects, norcepharadione B showed robust anti-HSV-1 activity while cepharadione A demonstrated strong tyrosinase inhibition (IC50 = 170 μM) but no reported antiviral activity, and cepharadione B lacked both antiviral and tyrosinase inhibitory properties in this assay system [1][2]. This target selectivity profile distinguishes norcepharadione B as the sole 4,5-dioxoaporphine in this panel with validated anti-HSV-1 activity.

Antiviral HSV-1 Natural product

Antimalarial Activity Against Plasmodium falciparum: EC50 = 7.5 μg/mL

Norcepharadione B demonstrates antimalarial activity against Plasmodium falciparum, with a reported EC50 value of 7.5 μg/mL . This activity is noteworthy because it is absent in closely related 4,5-dioxoaporphine analogs including cepharadione A and cepharadione B, which have not been reported to exhibit antimalarial properties in the peer-reviewed literature. The antimalarial activity of norcepharadione B was evaluated using a radioisotope microdilution technique against the P. falciparum T9/94 strain, a standard antimalarial screening model [1].

Antimalarial Plasmodium falciparum EC50

Neuroprotective Activity: Quantitative Protection Against H2O2-Induced Oxidative Injury in Hippocampal Neurons

Norcepharadione B confers neuroprotective effects against hydrogen peroxide (H2O2)-induced oxidative injury in HT22 hippocampal cells, significantly reducing cell apoptosis. Mechanistically, it suppresses the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2, and promotes Akt phosphorylation and heme oxygenase-1 (HO-1) expression [1]. This neuroprotective profile has not been reported for cepharadione A or cepharadione B, indicating that the 4,5-dioxoaporphine scaffold alone does not confer this activity and that the specific substitution pattern of norcepharadione B is required for neuronal protection.

Neuroprotection Oxidative stress Hippocampal neurons

Immunomodulatory Activity: Differential Inhibition of B-Cell and T-Cell Proliferation

Norcepharadione B exhibits potent and selective immunomodulatory activity, inhibiting LPS-induced BALB/c mouse B-cell proliferation with an IC50 of 6.72 μM and ConA-induced T-cell proliferation with an IC50 of 0.795 μM . This represents a >8-fold higher potency against T-cell proliferation relative to B-cell proliferation, suggesting differential sensitivity of lymphocyte subsets. This immunosuppressive activity has been explored in the context of alkaloids isolated from Fissistigma oldhamii, where norcepharadione B was among the active constituents identified [1]. Comparable immunosuppressive data are not available for cepharadione A or cepharadione B in the same assay systems.

Immunosuppression B-cell T-cell IC50

Anti-Neuroinflammatory Activity: IC50 = 37 μM for Inhibition of LPS-Induced NO Production in BV-2 Microglial Cells

Norcepharadione B inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse BV-2 microglial cells with an IC50 of 37 μM, as measured by the Griess assay after 20 hours of incubation . This anti-neuroinflammatory activity complements its neuroprotective effects in hippocampal neurons and positions norcepharadione B as a dual-action compound for CNS-targeted discovery. No comparable anti-neuroinflammatory data have been reported for cepharadione A or cepharadione B in BV-2 microglial assays, highlighting a functional divergence within the 4,5-dioxoaporphine class.

Neuroinflammation Microglia NO production IC50

Norcepharadione B (CAS 57576-41-7): Priority Application Scenarios Derived from Quantitative Comparative Evidence


Antiviral Drug Discovery: HSV-1 Replication Inhibition Screening

Programs evaluating natural product libraries for anti-HSV-1 agents should procure norcepharadione B as a positive control or hit expansion candidate. Its validated anti-HSV-1 activity distinguishes it from cepharadione A and B, which lack antiviral activity [1]. Use norcepharadione B in viral replication assays to benchmark novel antiviral candidates or to investigate structure-activity relationships within the 4,5-dioxoaporphine class.

Anticancer Drug Discovery: CNS Tumor Cell Line (XF-498) Focused Screening

For oncology programs targeting CNS-derived tumors, norcepharadione B offers superior potency against the XF-498 CNS cancer cell line (ED50 = 14.2 μg/mL) compared to A-549 lung and SK-MEL-2 melanoma lines (ED50 = 40 μg/mL) . Procurement for CNS-focused cytotoxicity screening enables efficient hit triage and prioritization of analogs with enhanced CNS tumor selectivity.

Neuroprotection and Neuroinflammation Research: Oxidative Stress and Microglial Activation Models

Norcepharadione B is uniquely suited for neuroscience discovery programs investigating neuroprotective and anti-neuroinflammatory mechanisms. It protects HT22 hippocampal neurons from H2O2-induced oxidative injury via Bax suppression and Bcl-2 upregulation [2], and inhibits LPS-induced NO production in BV-2 microglial cells with an IC50 of 37 μM . This dual CNS-protective profile is not observed in cepharadione analogs, making norcepharadione B the preferred choice for CNS-targeted phenotypic screening.

Immunology and Inflammation Research: Lymphocyte Proliferation Modulation Studies

Research programs investigating differential lymphocyte subset regulation should procure norcepharadione B as a tool compound. Its >8-fold higher potency against T-cell proliferation (IC50 = 0.795 μM) versus B-cell proliferation (IC50 = 6.72 μM) provides a quantifiable functional readout for studying lymphocyte signaling pathways . This differential activity is not reported for cepharadione A or B, establishing norcepharadione B as a unique immunomodulatory probe within the 4,5-dioxoaporphine class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norcepharadione B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.